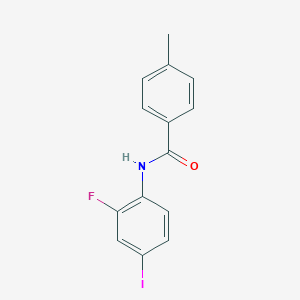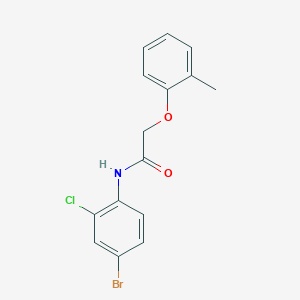![molecular formula C19H19ClFN3O2 B244050 N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B244050.png)
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a member of the histone deacetylase family of enzymes that play a crucial role in the epigenetic regulation of gene expression. ACY-1215 has been shown to have promising therapeutic potential in the treatment of various cancers, neurodegenerative diseases, and autoimmune disorders.
Mecanismo De Acción
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide exerts its pharmacological effects by selectively inhibiting HDAC6, which is involved in the regulation of various cellular processes such as cell motility, protein degradation, and immune response. By inhibiting HDAC6, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide increases the acetylation of various cellular proteins, leading to altered gene expression and cellular functions.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide has been shown to have several biochemical and physiological effects in various preclinical models. These include increased acetylation of cellular proteins, inhibition of cancer cell growth, reduction of neuroinflammation, and improvement of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide in lab experiments include its selectivity for HDAC6, its ability to enhance the efficacy of other anticancer drugs, and its potential to improve disease symptoms in various preclinical models. The limitations of using N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide in lab experiments include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the development and use of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide in various therapeutic applications. These include the optimization of its pharmacokinetic properties, the development of combination therapies with other anticancer drugs, and the exploration of its potential in other disease indications such as viral infections and metabolic disorders.
Métodos De Síntesis
The synthesis of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 4-fluoro-3-nitrobenzoic acid, which is then converted to 4-fluoro-3-aminobenzoic acid. The 4-fluoro-3-aminobenzoic acid is then reacted with 3-chloro-4-(4-acetylpiperazin-1-yl)aniline to yield the desired product, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide.
Aplicaciones Científicas De Investigación
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and autoimmune disorders. In cancer, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide has been shown to inhibit the growth of various cancer cell lines and enhance the efficacy of other anticancer drugs. In neurodegenerative diseases, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide has been shown to improve cognitive function and reduce neuroinflammation. In autoimmune disorders, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms.
Propiedades
Fórmula molecular |
C19H19ClFN3O2 |
|---|---|
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C19H19ClFN3O2/c1-13(25)23-8-10-24(11-9-23)18-7-6-16(12-17(18)20)22-19(26)14-2-4-15(21)5-3-14/h2-7,12H,8-11H2,1H3,(H,22,26) |
Clave InChI |
QMCATAKHJBURTF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-iodobenzamide](/img/structure/B243967.png)
![3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243968.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B243969.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]butanamide](/img/structure/B243970.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-bromo-4-methoxybenzamide](/img/structure/B243978.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243979.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243982.png)


![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243988.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B243989.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B243992.png)